molecular formula C21H24N2O2 B5529354 2-[4-(4-morpholinylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline

2-[4-(4-morpholinylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5529354
M. Wt: 336.4 g/mol
InChI Key: PDGFGPJQKIKAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives often involves strategic manipulation of functional groups to achieve the desired substitution pattern. An example includes the synthesis of 4-(2- and 3-thienyl)-tetrahydroisoquinolines, where electrophilic substitution and metalation reactions were employed to introduce substituents at specific positions of the tetrahydroisoquinoline nucleus (Tupper, Hotten, & Prowse, 1996). Similarly, derivatives of 1-benzyl-1,2,3,4-tetrahydroisoquinoline were synthesized to evaluate their cardiovascular activities, highlighting the synthetic versatility of this scaffold (Vomero & Chimenti, 1976).

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives can be elucidated using advanced spectral data and X-ray crystallography. For example, the structure of a 2-(4-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile was determined, revealing significant dihedral angles and displacements indicative of its 3D conformation (Ma, Du, Zhang, Cao, & Zhou, 2011).

Chemical Reactions and Properties

Tetrahydroisoquinolines undergo various chemical reactions, such as the Pictet-Spengler reaction, to synthesize biologically relevant alkaloids. This method has been used to prepare a range of pharmacologically significant tetrahydroisoquinoline alkaloids with high enantioselectivity (Ruiz-Olalla et al., 2015). Additionally, cross-recyclization reactions have been applied to synthesize substituted 2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitriles, demonstrating the chemical versatility of the tetrahydroisoquinoline framework (Dyachenko & Dyachenko, 2008).

Mechanism of Action

The mechanism of action of this compound is not clear from the available literature. It’s possible that it could have biological activity, given the presence of the morpholinylcarbonyl and benzyl groups, as well as the tetrahydroisoquinoline ring, all of which are found in other biologically active compounds .

properties

IUPAC Name

[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenyl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-21(23-11-13-25-14-12-23)19-7-5-17(6-8-19)15-22-10-9-18-3-1-2-4-20(18)16-22/h1-8H,9-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGFGPJQKIKAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl](morpholin-4-yl)methanone

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